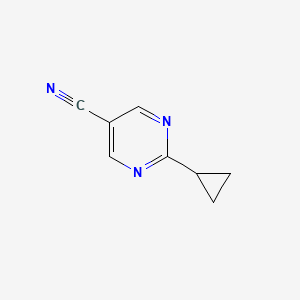

2-Cyclopropylpyrimidine-5-carbonitrile

Descripción general

Descripción

2-Cyclopropylpyrimidine-5-carbonitrile is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group attached to the second position of the pyrimidine ring and a cyano group at the fifth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a suitable pyrimidine derivative with a cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is often emphasized in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclopropylpyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2-Cyclopropylpyrimidine-5-carbonitrile and its derivatives exhibit significant potential as anticancer agents. They have been identified as inhibitors of key enzymes involved in cancer progression, particularly tyrosine kinases associated with the epidermal growth factor receptor (EGFR). In vitro studies have demonstrated that certain derivatives show cytotoxic effects against various human tumor cell lines, including:

- Colorectal carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG-2)

- Breast cancer (MCF-7)

- Non-small cell lung cancer (A549)

For example, one study found that a derivative of this compound exhibited an IC value of 0.09 μM against wild-type EGFR and 4.03 μM against the mutant EGFR T790M, indicating potent inhibitory activity .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agricultural sciences. Its derivatives are being explored for herbicidal activities due to their structural similarities with known herbicides. For instance, some compounds have shown auxin-like properties that could be leveraged for weed control.

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions: The reaction of appropriate precursors under controlled conditions.

- Nucleophilic Substitution: Utilizing reagents such as sodium cyanide in the presence of suitable solvents at elevated temperatures.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes .

Mecanismo De Acción

The mechanism by which 2-Cyclopropylpyrimidine-5-carbonitrile exerts its effects involves the interaction with specific molecular targets and pathways. For example, in the context of anticancer activity, the compound may act as an ATP mimetic, inhibiting the activity of tyrosine kinases such as EGFR (epidermal growth factor receptor). This inhibition disrupts the signaling pathways that promote cancer cell growth and survival.

Comparación Con Compuestos Similares

2-Cyclopropylpyrimidine-5-carbonitrile is unique due to its specific structural features, such as the cyclopropyl group. Similar compounds include other pyrimidine derivatives, such as 2-ethylpyrimidine-5-carbonitrile and 2-methylpyrimidine-5-carbonitrile. These compounds differ in their substituents, which can affect their chemical reactivity and biological activity.

Actividad Biológica

2-Cyclopropylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as an anticancer agent. This compound is characterized by a pyrimidine ring with a cyclopropyl group at the 2-position and a cyano group at the 5-position. Its molecular formula is with a molecular weight of approximately 160.18 g/mol. The biological activity of this compound primarily revolves around its interactions with key enzymes and receptors involved in cancer progression.

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a vital protein implicated in various cancers. The compound functions as an ATP-mimicking tyrosine kinase inhibitor , which allows it to bind to the ATP-binding site of EGFR, thereby inhibiting its activity. This inhibition leads to a cascade of effects on downstream signaling pathways, notably the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.

Research has demonstrated that this compound exhibits moderate antiproliferative activity against several human tumor cell lines, including:

- Colorectal carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG-2)

- Breast cancer (MCF-7)

- Non-small cell lung cancer (A549)

These findings indicate its potential as an effective anticancer agent.

Pharmacokinetics

Pharmacokinetic studies using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis have suggested favorable drug-likeness properties for this compound. The compound is rapidly absorbed and demonstrates significant binding affinity to its target enzymes, which may enhance its therapeutic efficacy.

Case Studies

Several case studies have explored the efficacy of this compound in vitro:

- Study on Colorectal Cancer : In vitro assays indicated that this compound significantly reduced cell viability in HCT-116 cells with an IC50 value comparable to established EGFR inhibitors like erlotinib.

- Breast Cancer Research : MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent reduction in proliferation, highlighting its potential as a therapeutic agent for hormone-responsive cancers.

- Lung Cancer Evaluation : A study focusing on A549 cells demonstrated that treatment with this compound led to apoptosis through the activation of caspase pathways, providing insights into its mechanism of action beyond mere proliferation inhibition.

Comparative Biological Activity

The following table summarizes the biological activity of this compound against various cancer cell lines compared to other known EGFR inhibitors:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | ~10 | EGFR Inhibition |

| Erlotinib | HCT-116 | ~15 | EGFR Inhibition |

| Gefitinib | A549 | ~20 | EGFR Inhibition |

| Lapatinib | MCF-7 | ~25 | EGFR/HER2 Inhibition |

Propiedades

IUPAC Name |

2-cyclopropylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJCCDZHBXLXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.